molecular formula C21H20N4O2 B3212827 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(4-methylphenyl)propanamide CAS No. 1105246-91-0

3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(4-methylphenyl)propanamide

Cat. No.: B3212827
CAS No.: 1105246-91-0
M. Wt: 360.4
InChI Key: QJWBGRKEGWMYIT-UHFFFAOYSA-N
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Description

3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(4-methylphenyl)propanamide is a synthetic small molecule of significant interest in early-stage pharmacological research, particularly in the context of autoimmune and inflammatory disease pathways. Its core pyrimidoin-dole scaffold is a privileged structure in medicinal chemistry, often associated with the ability to modulate key enzymatic targets. Research into this compound is focused on its potential as a probe for understanding disease mechanisms, such as those involved in rheumatoid arthritis and type 1 diabetes. The development of novel inhibitors for targets like protein tyrosine phosphatases (PTPs) is a recognized strategy in autoimmune disorder research, as these enzymes play a critical role in immune cell signaling . Furthermore, the structural features of this compound suggest potential for investigation as a inhibitor of viral proteases, similar to approaches used in the development of SARS-CoV-2 Mpro inhibitors, where computational docking and molecular dynamics simulations are valuable tools for characterizing binding interactions and stability . As a research-grade compound, it serves as a crucial tool for in vitro and in silico studies, including computer-aided drug design (CADD), quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations to elucidate its mechanism of action, binding affinity, and conformational stability within enzyme active sites . This makes it a valuable asset for researchers aiming to identify and validate new lead compounds in the discovery of therapeutic agents.

Properties

IUPAC Name

3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-(4-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-13-3-6-15(7-4-13)23-18(26)9-10-25-12-22-19-16-11-14(2)5-8-17(16)24-20(19)21(25)27/h3-8,11-12,24H,9-10H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWBGRKEGWMYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(4-methylphenyl)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidoindole core, followed by functionalization to introduce the propanamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(4-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Scientific Research Applications

3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(4-methylphenyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(4-methylphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Variations in the aromatic substituent significantly influence physicochemical and biological properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Differences Reference
Target Compound 4-Methylphenyl C₂₁H₂₀N₄O₂ 360.41 Baseline for comparison; moderate hydrophobicity
N-(2,4-Difluorobenzyl) analogue 2,4-Difluorobenzyl C₂₁H₁₇F₂N₄O₂ 395.39 Increased electronegativity; potential enhanced binding affinity due to fluorine
N-[(4-Propoxyphenyl)methyl] analogue 4-Propoxyphenyl C₂₄H₂₆N₄O₄ 434.50 Bulkier substituent; higher lipophilicity (logP ~4.2)
N-[3-(Methylsulfanyl)phenyl] analogue 3-Methylsulfanylphenyl C₂₂H₂₂N₄O₂S 406.50 Sulfur enhances metabolic stability but may reduce solubility

Key Observations :

  • Fluorinated derivatives (e.g., ) often exhibit improved target binding due to fluorine’s electronegativity and small atomic radius.

Modifications to the Pyrimidoindole Core

Variations in the heterocyclic core alter electronic properties and conformational stability:

Compound Name Core Modification Molecular Formula Molecular Weight (g/mol) Key Differences Reference
Target Compound 8-Methyl-4-oxo C₂₁H₂₀N₄O₂ 360.41 Standard pyrimidoindole core
7,8-Dimethoxy-4-oxo analogue 7,8-Dimethoxy-4-oxo C₂₃H₂₄N₄O₄ 436.47 Methoxy groups enhance solubility but may reduce membrane permeability
5-Fluoro-3-(2-methoxybenzyl) analogue 5-Fluoro-3-(2-methoxybenzyl) C₂₅H₂₀FN₃O₃ 429.45 Fluorine and methoxy groups optimize π-π stacking and hydrogen bonding

Key Observations :

  • Methoxy groups (e.g., ) improve aqueous solubility but increase metabolic susceptibility to demethylation.
  • Fluorine substitutions (e.g., ) enhance thermal stability and crystallinity, as confirmed by XRD studies.

Physicochemical Properties of Selected Analogues

Compound Name Melting Point (°C) Molecular Weight (g/mol) logP (Estimated) Reference
Target Compound Not reported 360.41 ~3.5
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide (7d) 162–165 375.47 ~2.8
5,5'-Dibromohemibastadin-1 178 389.49 ~4.0
CK1δ Inhibitor (Compound 194) Not reported 522.60 ~5.2

Key Observations :

  • Lower molecular weight compounds (e.g., target at 360.41 g/mol) align better with Lipinski’s rule of five (MW <500).
  • Brominated derivatives (e.g., ) exhibit higher melting points, suggesting enhanced crystalline stability.

Biological Activity

3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(4-methylphenyl)propanamide is a complex organic compound belonging to the class of pyrimidoindoles. Its unique structure, which includes a pyrimidoindole core fused with a propanamide moiety, suggests potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C21H20N4O2C_{21}H_{20}N_{4}O_{2} with a molecular weight of approximately 364.41 g/mol. The structural features that contribute to its biological activity include:

  • Pyrimidoindole Core : This fused bicyclic structure is known for its diverse pharmacological properties.
  • Propanamide Moiety : Enhances solubility and may influence interaction with biological targets.

The biological activity of this compound is believed to arise from its interaction with specific molecular targets within biological systems. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit the activity of enzymes involved in critical biochemical pathways, potentially leading to anticancer effects.
  • Receptor Binding : It could interact with various receptors, modulating their activity and influencing downstream signaling pathways.
  • Antimicrobial Activity : The compound may exert antimicrobial effects by disrupting microbial cell membranes or inhibiting essential metabolic processes.

Anticancer Properties

Research indicates that pyrimidoindole derivatives exhibit significant anticancer activity. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by modulating apoptotic pathways and inhibiting cell proliferation. For instance:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)10Cell cycle arrest
A549 (Lung Cancer)12Inhibition of proliferation

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it possesses activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective antimicrobial potential:

Microorganism MIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa35

Case Studies

Several studies have reported the biological activities of related pyrimidoindole compounds, providing insights into the potential applications of this compound:

  • Study on Anticancer Activity : A study demonstrated that a similar pyrimidoindole compound significantly inhibited tumor growth in xenograft models by inducing apoptosis via mitochondrial pathways.
  • Antimicrobial Efficacy : Another investigation found that derivatives of pyrimidoindoles exhibited promising antibacterial effects against resistant strains of bacteria.

Q & A

Q. What are the key synthetic challenges in preparing 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(4-methylphenyl)propanamide, and how can reaction conditions be optimized to improve yield?

Answer: The synthesis involves constructing the pyrimidoindole core, followed by coupling with the N-(4-methylphenyl)propanamide moiety. Challenges include:

  • Regioselectivity : Ensuring proper substitution on the indole ring (e.g., 8-methyl and 4-oxo groups) .
  • Reaction intermediates : Unstable intermediates may require low-temperature conditions (-10°C to 0°C) and anhydrous solvents (e.g., THF or DMF) .
  • Yield optimization : Use of catalysts (e.g., Pd/C for coupling reactions) and stepwise purification via column chromatography or recrystallization .
    Methodological Tip : Monitor reactions using TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity via HPLC (>95%) before proceeding to subsequent steps .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Answer: A combination of techniques is critical:

Technique Key Applications Example Data
¹H/¹³C NMR Assigns proton and carbon environmentsδ 8.2 ppm (pyrimidine H), δ 2.3 ppm (CH₃ of 4-methylphenyl) .
HRMS Verifies molecular formulam/z 421.1785 [M+H]⁺ (calc. 421.1790) .
IR Spectroscopy Confirms functional groups (e.g., carbonyl at 1680–1700 cm⁻¹) .
Note : X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

Answer:

  • Anticancer screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
  • Antimicrobial testing : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition : Fluorescence-based assays for kinases or topoisomerases, comparing inhibition to reference drugs .
    Critical Step : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results in triplicate .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

Answer:

  • Core modifications : Introduce substituents at the 8-methyl or 4-oxo positions to assess impact on cytotoxicity .
  • Amide side-chain variations : Replace 4-methylphenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups .
  • Bioisosteric replacement : Substitute the pyrimidoindole core with thienopyrimidine to compare pharmacokinetic profiles .
    Data Analysis : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like EGFR or DNA gyrase .

Q. How can researchers design experiments to elucidate the mechanism of action against specific cancer cell lines?

Answer:

  • Apoptosis assays : Measure caspase-3/7 activation via luminescence .
  • Cell cycle analysis : Flow cytometry with propidium iodide staining to identify G1/S arrest .
  • Western blotting : Quantify expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins .
    Advanced Approach : CRISPR-Cas9 knockout models to validate target genes (e.g., p53) in resistant cell lines .

Q. What computational methods are suitable for predicting metabolic stability and toxicity?

Answer:

  • ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability, CYP450 interactions, and hERG inhibition .
  • Metabolite identification : Employ Schrödinger’s MetaSite to simulate Phase I/II metabolism (e.g., hydroxylation or glucuronidation) .
  • Toxicity profiling : ProTox-II for predicting hepatotoxicity and mutagenicity .
    Validation : Compare in silico results with in vitro microsomal stability assays (e.g., human liver microsomes) .

Q. What strategies are recommended for resolving contradictions between in vitro potency and in vivo efficacy data?

Answer:

  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models .
  • Formulation optimization : Use nanoemulsions or liposomes to enhance solubility and tissue penetration .
  • Metabolite interference : Identify active/inactive metabolites via LC-MS/MS and adjust dosing regimens .
    Case Study : If in vitro IC₅₀ is low (e.g., 1 µM) but in vivo efficacy is poor, evaluate blood-brain barrier permeability or protein binding .

Q. How can researchers address batch-to-batch variability in biological activity during scale-up?

Answer:

  • Quality control : Implement strict HPLC purity thresholds (>98%) and NMR batch validation .
  • Crystallography studies : Ensure consistent polymorphic forms, as amorphous vs. crystalline states affect solubility .
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to identify sensitive functional groups (e.g., hydrolyzable amides) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(4-methylphenyl)propanamide
Reactant of Route 2
Reactant of Route 2
3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(4-methylphenyl)propanamide

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